Cas no 2228311-91-7 (tert-butyl N-(3-carbamothioyloxolan-3-yl)carbamate)

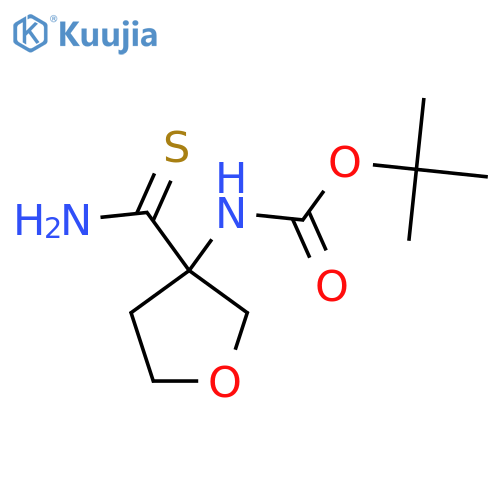

2228311-91-7 structure

商品名:tert-butyl N-(3-carbamothioyloxolan-3-yl)carbamate

tert-butyl N-(3-carbamothioyloxolan-3-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-(3-carbamothioyloxolan-3-yl)carbamate

- 2228311-91-7

- EN300-1899279

-

- インチ: 1S/C10H18N2O3S/c1-9(2,3)15-8(13)12-10(7(11)16)4-5-14-6-10/h4-6H2,1-3H3,(H2,11,16)(H,12,13)

- InChIKey: QHYMHHREXBEVQQ-UHFFFAOYSA-N

- ほほえんだ: S=C(C1(COCC1)NC(=O)OC(C)(C)C)N

計算された属性

- せいみつぶんしりょう: 246.10381361g/mol

- どういたいしつりょう: 246.10381361g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 301

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 106Ų

tert-butyl N-(3-carbamothioyloxolan-3-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1899279-0.05g |

tert-butyl N-(3-carbamothioyloxolan-3-yl)carbamate |

2228311-91-7 | 0.05g |

$1152.0 | 2023-09-18 | ||

| Enamine | EN300-1899279-1.0g |

tert-butyl N-(3-carbamothioyloxolan-3-yl)carbamate |

2228311-91-7 | 1g |

$1371.0 | 2023-06-02 | ||

| Enamine | EN300-1899279-1g |

tert-butyl N-(3-carbamothioyloxolan-3-yl)carbamate |

2228311-91-7 | 1g |

$1371.0 | 2023-09-18 | ||

| Enamine | EN300-1899279-0.5g |

tert-butyl N-(3-carbamothioyloxolan-3-yl)carbamate |

2228311-91-7 | 0.5g |

$1316.0 | 2023-09-18 | ||

| Enamine | EN300-1899279-10g |

tert-butyl N-(3-carbamothioyloxolan-3-yl)carbamate |

2228311-91-7 | 10g |

$5897.0 | 2023-09-18 | ||

| Enamine | EN300-1899279-0.1g |

tert-butyl N-(3-carbamothioyloxolan-3-yl)carbamate |

2228311-91-7 | 0.1g |

$1207.0 | 2023-09-18 | ||

| Enamine | EN300-1899279-2.5g |

tert-butyl N-(3-carbamothioyloxolan-3-yl)carbamate |

2228311-91-7 | 2.5g |

$2688.0 | 2023-09-18 | ||

| Enamine | EN300-1899279-5g |

tert-butyl N-(3-carbamothioyloxolan-3-yl)carbamate |

2228311-91-7 | 5g |

$3977.0 | 2023-09-18 | ||

| Enamine | EN300-1899279-0.25g |

tert-butyl N-(3-carbamothioyloxolan-3-yl)carbamate |

2228311-91-7 | 0.25g |

$1262.0 | 2023-09-18 | ||

| Enamine | EN300-1899279-5.0g |

tert-butyl N-(3-carbamothioyloxolan-3-yl)carbamate |

2228311-91-7 | 5g |

$3977.0 | 2023-06-02 |

tert-butyl N-(3-carbamothioyloxolan-3-yl)carbamate 関連文献

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

2228311-91-7 (tert-butyl N-(3-carbamothioyloxolan-3-yl)carbamate) 関連製品

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬